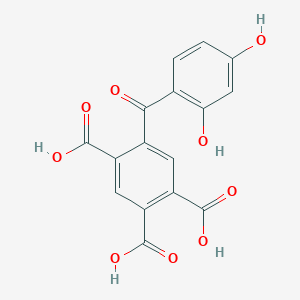
5-(2,4-Dihydroxybenzoyl)benzene-1,2,4-tricarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dihydroxybenzoyl)benzene-1,2,4-tricarboxylic acid is a complex organic compound characterized by its unique structure, which includes multiple carboxylic acid groups and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dihydroxybenzoyl)benzene-1,2,4-tricarboxylic acid typically involves multi-step organic reactions. One common method involves the nitration of benzene derivatives followed by reduction and subsequent carboxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, are essential to achieve the desired quality and yield.
化学反応の分析
Types of Reactions
5-(2,4-Dihydroxybenzoyl)benzene-1,2,4-tricarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group but may include the use of halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
5-(2,4-Dihydroxybenzoyl)benzene-1,2,4-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant or anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.
作用機序
The mechanism by which 5-(2,4-Dihydroxybenzoyl)benzene-1,2,4-tricarboxylic acid exerts its effects involves its ability to interact with various molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,2,4-Benzenetricarboxylic acid (Trimellitic acid): Shares a similar tricarboxylic structure but lacks the hydroxyl groups.
1,3,5-Benzenetricarboxylic acid (Trimesic acid): Another tricarboxylic acid with a different arrangement of carboxyl groups.
2,4,5-Trichlorophenoxyacetic acid: A chlorinated derivative with different chemical properties and applications.
Uniqueness
5-(2,4-Dihydroxybenzoyl)benzene-1,2,4-tricarboxylic acid is unique due to the presence of both hydroxyl and carboxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
828912-29-4 |
|---|---|
分子式 |
C16H10O9 |
分子量 |
346.24 g/mol |
IUPAC名 |
5-(2,4-dihydroxybenzoyl)benzene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C16H10O9/c17-6-1-2-7(12(18)3-6)13(19)8-4-10(15(22)23)11(16(24)25)5-9(8)14(20)21/h1-5,17-18H,(H,20,21)(H,22,23)(H,24,25) |
InChIキー |
GKSDIIQIJVYMTK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)O)C(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Ethyl-3-(2-{4-[2-(pyridin-4-YL)ethenyl]phenyl}ethenyl)-9H-carbazole](/img/structure/B14210664.png)
![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)
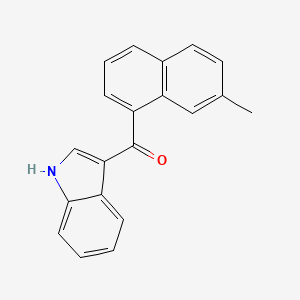
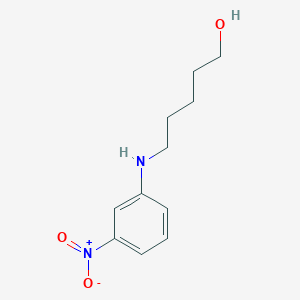
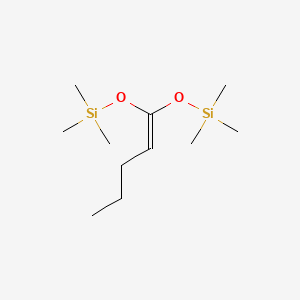
![4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid](/img/structure/B14210693.png)
![2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14210696.png)
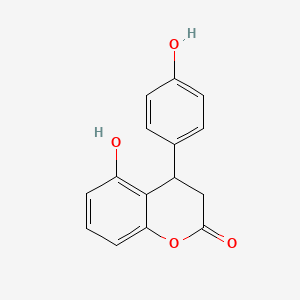
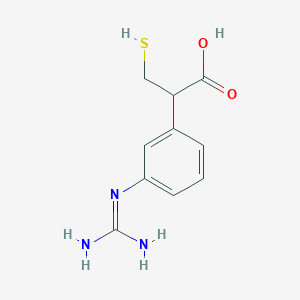
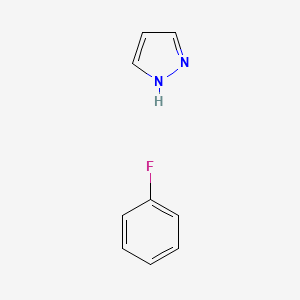
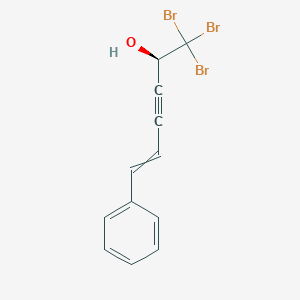

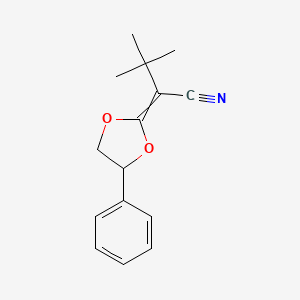
![2-Chloro-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14210724.png)
